N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and an acetylphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Acetylphenyl Group: This step involves the acylation of the thiazolidinone intermediate with 4-acetylphenyl chloride in the presence of a base such as pyridine.
Final Assembly: The final product is obtained by reacting the intermediate with 2-methyl-3-phenylprop-2-en-1-al under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are typically used for acyl substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidinone core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and various kinases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-THIAZOLIDIN-3-YL]ACETAMIDE
- **N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-IMIDAZOLIDIN-3-YL]ACETAMIDE
Uniqueness
N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is unique due to the presence of both the thiazolidinone core and the acetylphenyl group, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15(12-17-6-4-3-5-7-17)13-20-22(28)25(23(29)30-20)14-21(27)24-19-10-8-18(9-11-19)16(2)26/h3-13H,14H2,1-2H3,(H,24,27)/b15-12+,20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODIEMZYKITCO-QIROLCGISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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